![molecular formula C20H24N2O3 B2409521 trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate CAS No. 1171080-44-6](/img/structure/B2409521.png)
trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate
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Overview
Description
“trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate” is a chemical compound used as a reactant in the synthesis of Avibactam . It is also known as Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate .
Synthesis Analysis
The synthesis of this compound involves a novel lipase-catalyzed resolution in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate . An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, gives the Avibactam sodium salt .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a lipase-catalyzed resolution and a one-pot debenzylation/sulfation reaction .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C22H26N2O7, and its molecular weight is 430.46 . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Chemical Transformation
- trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate and similar compounds are primarily used in chemical synthesis and transformations. For instance, a related compound, trans-4-aryl-3-(3-chloropropyl)azetidin-2-ones, was used to synthesize trans-methyl 1-alkyl-2-arylpiperidine-3-carboxylates, demonstrating the versatility of such compounds in chemical transformations (D’hooghe, Dejaegher, & Kimpe, 2008).
Pharmacological Research
- A study involving a heterocyclic compound derived from this compound demonstrated anti-inflammatory activity in myocarditis, indicating potential pharmacological applications of these compounds (Xiao‐Hui Liu, Yan Liu, & Yuanyuan Zheng, 2017).
Medicinal Chemistry Applications
- In medicinal chemistry, derivatives of this compound are synthesized for potential use as drug molecules. An example includes the design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB, showcasing the utility of these compounds in targeted drug design (Jeankumar et al., 2013).
Organic Chemistry and Catalysis
- These compounds are also crucial in organic chemistry for catalytic processes. The synthesis and characterization of PdII and RuIIPdIIRuII type complexes containing 4-amino-1-benzyl piperidine groups demonstrate the role of these compounds in catalysis, particularly in Suzuki–Miyaura coupling reactions (Kilic et al., 2008).
Asymmetric Synthesis
- Asymmetric synthesis is another key area where these compounds find application. For example, the stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate illustrates the use of this compound derivatives in achieving high diastereo- and enantioselectivities in chemical synthesis (Guo et al., 2006).
Mechanism of Action
Target of Action
Trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is a synthetic compound that is used as an intermediate in the production of Avibactam . Avibactam is a novel diazabicyclooctane non-β-lactam β-lactamase inhibitor . It targets β-lactamase enzymes, which are produced by certain bacteria to confer resistance against β-lactam antibiotics .
Mode of Action
The compound interacts with its target, the β-lactamase enzyme, by binding reversibly and covalently . This unique mechanism of inhibition among β-lactamase inhibitors allows it to effectively block the action of the enzyme .
Biochemical Pathways
The inhibition of β-lactamase enzymes by this compound affects the biochemical pathways associated with bacterial resistance to β-lactam antibiotics . By inhibiting these enzymes, the compound prevents the degradation of β-lactam antibiotics, thereby preserving their antibacterial activity .
Pharmacokinetics
As an intermediate in the synthesis of avibactam, its properties would be transformed during the synthesis process .
Result of Action
The result of the compound’s action is the inhibition of β-lactamase enzymes, which leads to the preservation of the antibacterial activity of β-lactam antibiotics . This enhances the effectiveness of these antibiotics against bacteria that produce β-lactamase enzymes .
Action Environment
The action of this compound, as an intermediate in the synthesis of Avibactam, takes place in a controlled laboratory environment . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis process .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMFBKYBBMGQSQ-MOPGFXCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1171080-44-6 |
Source
|
Record name | 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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